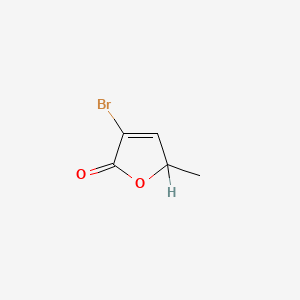

3-Bromo-5-methylfuran-2(5H)-one

Description

Contextualization within Heterocyclic Chemistry and Furanone Derivatives

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Furanones belong to this class, specifically as five-membered heterocyclic compounds containing an oxygen atom. nih.gov They are a type of lactone, which is a cyclic ester. The furanone ring is a common motif in many natural products and synthetically important molecules.

The nomenclature "2(5H)-one" indicates that the carbonyl group is at the second position of the furan (B31954) ring and the double bond is located in a position that results in a hydrogen atom at the fifth position. The substituents, a bromine atom at the third position and a methyl group at the fifth, significantly influence the molecule's electronic properties and reactivity. The presence of the electron-donating methyl group and the electron-withdrawing bromine atom on the furanone ring creates a distinct electronic environment that dictates its chemical behavior.

Significance of Brominated Furanones in Organic Synthesis and Biological Science

Brominated compounds are crucial in organic synthesis. The process of introducing a bromine atom into a molecule, known as bromination, is a versatile chemical reaction. nih.gov The bromine atom in brominated furanones acts as a good leaving group and can be substituted in various nucleophilic substitution reactions, making these compounds valuable intermediates for creating more complex molecules. ketonepharma.com This reactivity is fundamental to their role as building blocks in the synthesis of pharmaceuticals and agrochemicals. ketonepharma.com

In the realm of biological science, brominated furanones are a well-studied class of compounds, initially discovered in the marine alga Delisea pulchra. sigmaaldrich.combldpharm.comuni.lu They are particularly known for their ability to interfere with bacterial communication systems, a process known as quorum sensing. bldpharm.com By disrupting quorum sensing, these compounds can inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antimicrobial agents. sigmaaldrich.combldpharm.comsigmaaldrich.com This anti-biofilm activity makes brominated furanones a promising area of research for developing new strategies to combat bacterial infections. sigmaaldrich.com The specific structural elements, such as the presence and position of the bromine atom, are critical for their biological activity. orgsyn.org

Overview of Research Trajectories for 3-Bromo-5-methylfuran-2(5H)-one

Research specifically involving this compound has explored its synthesis and potential applications. One of the primary synthesis methods involves the bromination of 3-Methyl-2(5H)-furanone.

The primary research trajectory for this compound appears to be in the investigation of its biological, particularly antimicrobial, properties. The presence of the bromine atom suggests that its mechanism of action likely involves forming covalent bonds with nucleophilic sites on biological target molecules, thereby disrupting essential cellular pathways. Studies have indicated that it exhibits antimicrobial activity against various bacterial strains. The exploration of its potential as an antimicrobial agent, possibly in synergy with existing antibiotics, represents a significant avenue of ongoing and future research.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-3-2-4(6)5(7)8-3/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBONKIWPMYSFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(=O)O1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997679 | |

| Record name | 3-Bromo-5-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76311-90-5 | |

| Record name | 3-Bromo-5-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76311-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076311905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methylfuran 2 5h One and Its Analogues

Direct Bromination Pathways

Direct bromination of the 5-methylfuran-2(5H)-one scaffold is a primary method for introducing a bromine atom onto the furanone ring. The regioselectivity of this reaction is highly dependent on the brominating agent and the reaction conditions employed.

Bromination of 5-methylfuran-2(5H)-one using Elemental Bromine

The reaction of 5-methyl-2(5H)-furanone with elemental bromine provides a direct route to 3-bromo-5-methyl-2(5H)-furanone. unipi.it This electrophilic addition-elimination reaction typically involves the addition of bromine across the double bond, followed by the elimination of hydrogen bromide to yield the α-bromo enone. A notable example of this method involves the use of carbon tetrachloride as the solvent. unipi.it

In a related procedure, the addition of bromine to 2(5H)-furanone in diethyl ether under reflux, followed by dehydrobromination with triethylamine (B128534), has been shown to produce 3-bromo-2(5H)-furanone in a 47.6% yield. unipi.it Similarly, the synthesis of 3-bromo-5-methoxy-2(5H)-furanone was achieved through bromine addition to 5-methoxy-2(5H)-furanone followed by in situ dehydrobromination mediated by pyridine, resulting in a 65% yield. unipi.it

Regioselective Bromination via N-Bromosuccinimide (NBS) Systems

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for furanone systems. unipi.itwikipedia.org It is often preferred over elemental bromine due to its milder nature and ability to control the regioselectivity of the bromination. missouri.edu The reaction of 4-methoxy-2(5H)-furanone with one equivalent of NBS in carbon tetrachloride under reflux, in the presence of a catalytic amount of benzoyl peroxide, resulted in a mixture of brominated products. unipi.it The major product, 3-bromo-4-methoxy-2(5H)-furanone, was isolated in a 45% yield, demonstrating the regioselective nature of NBS bromination. unipi.it

NBS can also be utilized for allylic bromination. For instance, the reaction of 3-bromo-5-methyl-2(5H)-furanone with NBS in carbon tetrachloride under reflux, mediated by AIBN, leads to the formation of a dibrominated intermediate. unipi.it

Optimization of Reaction Conditions and Solvent Systems for Selective Synthesis

The selectivity and yield of bromination reactions are highly influenced by the reaction conditions and the solvent system used. The choice of solvent can significantly impact the reaction pathway. For example, in the direct bromination of 5-methyl-2(5H)-furanone, carbon tetrachloride was used as the solvent. unipi.it In contrast, for the bromination of 2(5H)-furanone, diethyl ether was employed. unipi.it

For NBS brominations, the use of a radical initiator like benzoyl peroxide or AIBN is common, particularly for allylic brominations. unipi.itmissouri.edu The solvent of choice for these reactions is often carbon tetrachloride. unipi.it Furthermore, the use of dimethylformamide (DMF) as a solvent with NBS has been shown to provide high levels of para-selectivity in the bromination of electron-rich aromatic compounds. missouri.edu

The following table summarizes the reaction conditions for the synthesis of various brominated furanones:

| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Product | Yield (%) |

| 5-methyl-2(5H)-furanone | Bromine | Carbon Tetrachloride | - | 3-bromo-5-methyl-2(5H)-furanone | Not specified |

| 2(5H)-furanone | Bromine | Diethyl Ether | Triethylamine | 3-bromo-2(5H)-furanone | 47.6 |

| 5-methoxy-2(5H)-furanone | Bromine | Not specified | Pyridine | 3-bromo-5-methoxy-2(5H)-furanone | 65 |

| 4-methoxy-2(5H)-furanone | NBS | Carbon Tetrachloride | Benzoyl Peroxide | 3-bromo-4-methoxy-2(5H)-furanone | 45 |

Functionalization and Derivatization Approaches

The bromine atom in 3-bromo-5-methylfuran-2(5H)-one serves as a versatile handle for further functionalization through various chemical transformations.

Nucleophilic Substitution Reactions at the Bromine Center

The electron-withdrawing nature of the furanone ring facilitates nucleophilic substitution reactions at the C3 position, where the bromine atom is located.

Amination of brominated furanones provides a pathway to novel amino-furanone derivatives. A notable example is the synthesis of 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one. This compound was synthesized via a tandem Michael addition-elimination reaction of 3,4-dibromo-5-methoxyfuran-2(5H)-one with 4-methylpiperidine (B120128) in the presence of potassium fluoride (B91410). researchgate.net The reaction proceeds by the addition of the amine to the electron-deficient double bond, followed by the elimination of hydrogen bromide. This particular reaction yielded the desired product in 51.7%. researchgate.net

The following table details the reactants and yield for the amination reaction:

| Brominated Furanone | Amine | Reagent | Product | Yield (%) |

| 3,4-dibromo-5-methoxyfuran-2(5H)-one | 4-methylpiperidine | Potassium Fluoride | 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one | 51.7 |

Thiolation Reactions

The introduction of sulfur-containing functional groups onto the furanone ring, known as thiolation, is a key modification. While direct thiolation on this compound is not extensively detailed in the provided context, the reactivity of similar bromo-ynone reagents provides a strong model for this transformation. Bromo-ynones react readily with thiols, where the substitution of the bromide occurs much faster than the thiol-yne click reaction, leading to a clean conversion to a thio-ynone (TYO) intermediate. nih.gov This intermediate can then undergo a second thiol addition via a thia-Michael-yne pathway. nih.gov This two-step process, which can be performed sequentially in a buffered aqueous medium, allows for the controlled cross-coupling of two different thiols. nih.gov The electron-withdrawing nature of the carbonyl group influences the reaction rate and the stability of the resulting ketene-dithioacetal product. nih.gov

Azidation Reactions

The introduction of an azide (B81097) group onto the furanone core is another important functionalization. Studies on related halo-furanones demonstrate the feasibility of this transformation. For instance, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide (NaN₃) in a methanolic solution, resulting in the selective substitution of the chlorine atom at the C4 position with an azido (B1232118) group. nih.gov If an excess of sodium azide is used, the chlorine at the C5 position can also be replaced by an azido group. nih.gov The resulting 4,5-diazido derivative can be further transformed, for example, through reduction with stannous chloride (SnCl₂) into 2-amino-3-chloromaleineimide. nih.gov Similarly, 5-alkoxy derivatives of mucochloric acid react with sodium azide in methanol (B129727) to yield the corresponding 5-alkoxy-4-azido derivatives in good yields. nih.gov

Oxidative Transformations of the Furanone Scaffold

The furanone ring itself can undergo significant oxidative transformations. A common pathway for the oxidation of furans involves a [4+2] cycloaddition with singlet oxygen (¹O₂). nih.gov This reaction forms an unstable endoperoxide intermediate. nih.gov This endoperoxide can then collapse and undergo further rearrangements, such as Baeyer-Villager type mechanisms, to yield a variety of products including lactams, carboxylic acids, and aldehydes. nih.gov Another pathway for the endoperoxide involves hydrolytic opening, which can lead to the formation of a bis-enone. nih.gov The oxidation of furfural (B47365) with hydrogen peroxide has also been utilized as a method to produce 2(5H)-furanone. researchgate.net

Synthesis of Exo-cyclic Olefinic Derivatives

The synthesis of furanones with an external, or exo-cyclic, double bond expands the structural diversity of this class of compounds. A two-step synthesis to create such a derivative involves the reaction of 3-bromo-5-methyl-2(5H)-furanone with N-Bromosuccinimide (NBS), followed by reductive debromination using zinc dust. unipi.it This process yields 3-bromo-5-methylene-2(5H)-furanone. unipi.it Furthermore, palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed to synthesize a series of 5-arylidene-4-arylfuran-2(5H)-ones from 4-bromo-5-(bromomethylene)furan-2(5H)-one. researchgate.net This method also allows for regioselective reactions to create unsymmetrically substituted derivatives. researchgate.net

Catalytic Strategies in Furanone Synthesis

Catalytic methods are paramount in the efficient synthesis and functionalization of furanone structures. Palladium-based catalysts, in particular, have proven to be highly effective.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Furanones

Palladium-catalyzed cross-coupling reactions represent a powerful tool for creating carbon-carbon bonds and introducing a wide range of substituents onto the furanone ring. ysu.amacs.org These reactions provide an efficient route to synthesize diversified 4-substituted 2(5H)-furanones, which are key structural motifs in many biologically active natural products. organic-chemistry.org While substrates like 4-bromo-2(5H)-furanone can be used, their preparation may involve harsh conditions. acs.org A significant advancement in this area is the use of 4-tosyl-2(5H)-furanone as a coupling partner. ysu.amorganic-chemistry.org This tosyl derivative is more stable, cost-effective, and easier to prepare than the corresponding triflate, making it an excellent synthon for organic synthesis. ysu.amorganic-chemistry.org

The general mechanism for these couplings involves the oxidative addition of the furanone substrate to a Pd(0) complex, followed by transmetalation with an organometallic reagent (like a boronic acid) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling Analogs

The Suzuki-Miyaura coupling, a specific type of palladium-catalyzed cross-coupling, is widely used for the synthesis of substituted furanones. wikipedia.org This reaction typically couples an organohalide or triflate with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org

This strategy has been effectively applied to furanone scaffolds. For example, 4-tosyl-2(5H)-furanone readily couples with various aryl and vinyl boronic acids under palladium catalysis. organic-chemistry.org Optimal conditions often involve a catalyst like PdCl₂(PPh₃)₂ with a base such as potassium fluoride in a THF-water solvent mixture. organic-chemistry.org This method has been used to generate a library of 4-substituted 2(5H)-furanones in moderate to high yields. organic-chemistry.org Similarly, 5-(4-bromophenyl)-furan-2(5H)-ones and 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-ones have been successfully used in Suzuki-Miyaura cross-coupling reactions to produce the corresponding biphenyl-substituted furanones. mdpi.com

Below is a table summarizing the results of Suzuki-Miyaura coupling reactions with 4-tosyl-2(5H)-furanone and various boronic acids.

| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2(5H)-furanone | 95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2(5H)-furanone | 91 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2(5H)-furanone | 85 |

| 4 | 2-Thiopheneboronic acid | 4-(2-Thienyl)-2(5H)-furanone | 75 |

| 5 | (E)-Styrylboronic acid | 4-((E)-Styryl)-2(5H)-furanone | 88 |

| Data derived from studies on palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone. organic-chemistry.org |

Desulfitative Arylation Strategies

While direct desulfinative arylation to produce this compound is not extensively documented, the principles of this methodology are evident in the synthesis of structurally similar 4-aryl-3-bromo-2(5H)-furanones. These syntheses often start from a readily available precursor, 3,4-dibromo-2(5H)-furanone, which can be prepared from mucobromic acid. scielo.br The reaction proceeds via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, with arylboronic acids. This method, while not a formal desulfinative arylation which typically involves the displacement of a sulfonyl group, showcases a related and powerful strategy for the C-4 arylation of a 3-bromofuranone scaffold.

The selective reaction at the C-4 position is a key feature of this transformation, leading to the formation of a new carbon-carbon bond. This selectivity allows for the introduction of a wide range of aryl groups, providing a versatile route to a variety of 4-aryl-3-bromo-2(5H)-furanone analogues. The general reaction scheme involves the treatment of 3,4-dibromo-2(5H)-furanone with an arylboronic acid in the presence of a palladium catalyst and a base.

A representative study on the synthesis of 4-aryl-3-bromo-2(5H)-furanones demonstrates the utility of this approach. The reaction conditions are typically mild, and the yields are generally moderate to good.

Table 1: Synthesis of 4-Aryl-3-bromo-2(5H)-furanones via Palladium-Catalyzed Arylation

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 78 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 65 |

Intramolecular Cyclization Reactions in Furanone Formation

Intramolecular cyclization represents a fundamental and widely employed strategy for the construction of the furanone ring system. Various precursors can undergo cyclization to form the lactone ring, and this approach is instrumental in the synthesis of the parent scaffold of the target molecule, 5-methyl-2(5H)-furanone, which can then be brominated to yield this compound.

The synthesis of 3-Bromo-5-methyl-2(5H)-furanone has been achieved by the bromination of 5-methyl-2(5H)-furanone. unipi.it The precursor, 5-methyl-2(5H)-furanone, can be synthesized through various intramolecular cyclization routes. One common method involves the dehydration and cyclization of 4-oxopentanoic acid (levulinic acid) or its esters. Another approach utilizes the cyclization of γ-hydroxyalkynoic acids or their derivatives.

The general strategies for the intramolecular cyclization to form the furanone ring include:

Dehydration of γ-keto acids: Levulinic acid, upon treatment with dehydrating agents, can cyclize to form an enol lactone, which can then isomerize to the more stable 2(5H)-furanone.

Cyclization of γ-hydroxyalkynes: The intramolecular addition of a hydroxyl group to an alkyne functionality is a powerful method for furanone synthesis, often catalyzed by transition metals like gold or silver.

Lactonization of unsaturated hydroxy acids: The cyclization of appropriately substituted hydroxy acids can also lead to the formation of the furanone ring.

Once the 5-methyl-2(5H)-furanone is obtained, it can be selectively brominated at the 3-position. A common procedure involves the addition of bromine across the double bond, followed by dehydrobromination using a base like triethylamine to introduce the double bond at the C3-C4 position, resulting in the desired this compound. unipi.it

Table 2: Precursors for Intramolecular Cyclization to Furanones

| Precursor Type | General Structure | Resulting Furanone |

|---|---|---|

| γ-Keto Acid | R-CO-CH₂-CH₂-COOH | 5-R-furan-2(5H)-one |

| γ-Hydroxyalkynoic Acid | R-C≡C-CH(OH)-R'-COOH | Substituted furan-2(5H)-one |

| Allenic Hydroxyketone | R-CH=C=CH-CO-CH₂OH | Substituted furan-2(5H)-one |

These methodologies underscore the versatility and power of modern synthetic organic chemistry in accessing complex and highly functionalized heterocyclic compounds like this compound and its derivatives.

Mechanistic Investigations of 3 Bromo 5 Methylfuran 2 5h One Reactivity

Nucleophilic and Electrophilic Interactions with the Furanone Ring

The furanone ring in compounds like 3-Bromo-5-methylfuran-2(5H)-one is a classic example of an α,β-unsaturated carbonyl system. This arrangement creates distinct electrophilic sites, primarily at the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system.

Nucleophilic attack predominantly occurs as a conjugate addition, or Michael addition, at the electrophilic β-carbon (C4). youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com This is due to a resonance contributor that places a partial positive charge on the β-carbon. youtube.com The mechanism for this 1,4-addition involves the attack of a nucleophile on the C4 carbon, which pushes the π-electrons of the C4-C5 double bond to form a new enolate intermediate. youtube.comlibretexts.org This enolate is then protonated to yield the final product. libretexts.org The driving force for this reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

In related 3,4-dihalo-2(5H)-furanones, this reactivity is well-documented. Primary aryl and heteroaryl amines, for instance, react via a Michael-type addition at the C4 carbon, followed by the elimination of a halide to yield 4-amino derivatives. nih.gov While direct studies on this compound are scarce, this body of evidence strongly suggests that its primary interaction with nucleophiles follows the Michael addition pathway. The general mechanism is outlined below.

Table 1: Mechanism of Michael (Conjugate) Addition to the Furanone Ring

| Step | Description |

| 1: Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic β-carbon (C4) of the α,β-unsaturated system. |

| 2: Enolate Formation | The π-electrons from the C=C double bond move to the C-C single bond, and the carbonyl π-electrons move onto the oxygen atom, forming an enolate intermediate. libretexts.org |

| 3: Protonation | The enolate is protonated by a proton source (e.g., from the solvent), often at the α-carbon (C3). libretexts.org |

| 4: Tautomerization | If protonation occurs at the oxygen, the resulting enol tautomerizes to the more stable keto form to give the final product. libretexts.org |

Electrophilic interactions with the furanone ring itself are less common due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack. However, the enolate intermediate formed during nucleophilic addition is electron-rich and can react with electrophiles at the α-carbon.

Mechanistic Insights into the Role of the Bromine Atom in Reactivity

The bromine atom at the C3 position significantly influences the reactivity of the furanone ring. Halogens are more electronegative than carbon, leading to a polarized C-Br bond with a partial positive charge on the carbon and a partial negative charge on the bromine. libretexts.org This polarization affects the electron density of the entire conjugated system.

Key roles of the bromine atom include:

Activation of the Double Bond: As an electron-withdrawing group, the bromine atom further enhances the electrophilicity of the β-carbon (C4), making the furanone ring a more potent Michael acceptor for nucleophiles.

Leaving Group Potential: The C-Br bond can be cleaved in nucleophilic substitution reactions. While direct SN2-type substitution at an sp²-hybridized carbon is difficult, addition-elimination pathways are common in related systems. For example, in 3,4-dihalofuranones, nucleophilic attack at C4 is often followed by the elimination of the halide at C4. nih.gov The bromine at C3 could potentially be replaced through a similar addition-elimination mechanism or via organometallic-catalyzed cross-coupling reactions. Bromoarenes, for instance, are widely used in transition-metal-catalyzed cross-coupling reactions where the bromine atom is replaced. youtube.com

Directing Group in Cycloadditions: The electronic properties of the bromine atom can influence the regioselectivity of cycloaddition reactions. In a theoretical study on the Diels-Alder reaction of 3-bromofuran (B129083), the bromine substituent was integral to determining the electronic nature of the diene and the preferred reaction pathway. rsc.org

The reactivity of the C-Br bond is central to many transformations of bromo-organic compounds, which are valuable intermediates in synthesis. chemguide.co.uk The cleavage of this bond is a key step in nucleophilic substitution reactions on alkyl halides, proceeding via SN1 or SN2 mechanisms depending on the substrate. libretexts.org While the mechanism is different for an sp² carbon, the inherent lability of the C-Br bond remains a critical feature. nih.gov

Reaction Mechanisms of Cycloaddition Pathways Involving Related Furanones

The conjugated double bond within the 2(5H)-furanone ring allows it to participate as a 2π component in cycloaddition reactions, most notably the Diels-Alder reaction (a [4π+2π] cycloaddition) and photochemical [2+2] cycloadditions.

The Diels-Alder reaction is a thermal [4π+2π] cycloaddition that forms a six-membered ring. youtube.comuoanbar.edu.iq In this context, the furanone acts as the dienophile (the 2π component), reacting with a conjugated diene (the 4π component). The reaction is typically concerted, proceeding through a single cyclic transition state. libretexts.org

For the reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups. researchgate.net The α,β-unsaturated lactone structure of this compound, further activated by the C3-bromo substituent, makes it a suitable dienophile. A computational study of the related 3-bromofuran reacting with a dienophile showed the reaction to be highly regio- and stereoselective. rsc.org The reaction proceeds through an asynchronous transition state, where the formation of one new sigma bond leads the other. rsc.org The stereochemistry of the dienophile is retained in the product. researchgate.net

Table 2: Key Features of Thermal [4+2] Cycloadditions (Diels-Alder)

| Feature | Description | Reference |

| Conditions | Typically requires heat (thermal conditions). | libretexts.org |

| Components | A conjugated diene (4π electrons) and a dienophile (2π electrons). | researchgate.net |

| Mechanism | Concerted, involving a single cyclic transition state. | libretexts.org |

| Stereospecificity | The stereochemistry of the reactants is preserved in the product. | researchgate.net |

| Regioselectivity | Influenced by the electronic nature of substituents on both the diene and dienophile. | rsc.org |

Under photochemical conditions (irradiation with UV light), 2(5H)-furanones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. rsc.org This reaction is a cornerstone of photochemistry, often referred to as the Paterno-Büchi reaction when involving a carbonyl group. youtube.com Unlike the thermal [4+2] cycloaddition, the thermal [2+2] cycloaddition is symmetry-forbidden by the Woodward-Hoffmann rules, whereas the photochemical pathway is allowed. sigmaaldrich.com

The reaction is initiated by the photo-excitation of the furanone to an excited singlet or triplet state. nih.govyoutube.com In the case of 2(5H)-furanone reacting with ethylene (B1197577) or acetylene, computational studies have shown the reaction proceeds through the triplet excited state of the furanone or the alkene. nih.gov

Photochemical [2+2] cycloadditions of enones and related systems typically proceed through a non-concerted mechanism involving the formation of a 1,4-biradical intermediate. nih.govnih.gov After the initial excitation, the excited furanone interacts with the ground-state alkene to form a triplet 1,4-biradical. nih.govyoutube.com

This biradical intermediate is a key species that determines the final regiochemistry and stereochemistry of the cycloadducts. The intermediate has a finite lifetime (estimated to be on the order of 50-100 ns for related systems) during which bond rotation can occur. nih.gov The biradical ultimately undergoes spin inversion to a singlet state, followed by ring closure to form the stable cyclobutane product. nih.gov The regioselectivity is often governed by the formation of the most stable possible biradical intermediate. masterorganicchemistry.com

Studies on Rearrangement Reactions and Tautomerism

The structure of this compound allows for potential rearrangement and tautomeric equilibria.

Tautomerism: The presence of a hydrogen atom at the C5 position, which is alpha to the lactone oxygen, allows for potential tautomerism. However, the most significant tautomerism in related furanones involves a proton alpha to a carbonyl group. For instance, a study on 4-hydroxy-2,5-dimethyl-3(2H)-furanone showed that it undergoes keto-enol tautomerism. oszk.hu For this compound, the most likely tautomerism would involve the proton at C5, potentially leading to ring-chain tautomerism if the lactone ring opens. More commonly in related systems, tautomerism can lead to racemization at a stereocenter. In the case of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, keto-enol tautomerism was shown to cause racemization at the C2 position, a process catalyzed by both acid and base. oszk.hu A similar process could potentially lead to epimerization at the C5 position of this compound under certain pH conditions.

Rearrangement Reactions: Under basic conditions, 2(5H)-furanones can isomerize to the thermodynamically less stable 2(3H)-furanone isomers. This involves the migration of the double bond from the C4-C5 position to the C3-C4 position. This rearrangement proceeds through a deprotonation/reprotonation sequence via a common enolate intermediate. Additionally, more complex ring transformations have been observed in highly substituted furanones, such as the conversion of 4,5-diazido derivatives into maleinimide structures upon reduction. nih.gov While specific studies on rearrangements of this compound are not prevalent, the reactivity of the core furanone structure suggests that such transformations are plausible under appropriate chemical conditions.

Strategic Applications of 3 Bromo 5 Methylfuran 2 5h One in Organic Synthesis

Building Block in Heterocyclic Chemistry

The chemical architecture of 3-Bromo-5-methylfuran-2(5H)-one makes it an excellent starting material for the synthesis of various heterocyclic compounds. researchgate.net The inherent reactivity of the furanone core, combined with the specific functional groups it carries, allows for a range of chemical transformations. The bromine atom at the C-3 position acts as a versatile handle for introducing new functionalities through substitution reactions, while the α,β-unsaturated system is susceptible to conjugate additions.

For instance, substituted furanones are widely utilized as precursors for creating diverse heterocyclic systems through recyclization processes. researchgate.net Moreover, the synthesis of related 4-amino-2(5H)-furanones has been achieved through reactions like the tandem Michael addition-elimination on similar dibromo-furanone precursors. researchgate.net This highlights the potential of the bromo-substituted furanone scaffold to serve as a template for constructing other functionalized heterocyclic molecules. The presence of the butenolide moiety, along with the halo and carboxyl functional groups, makes compounds derived from this structure promising candidates for biologically active products and as ligands in coordination chemistry. researchgate.net

Precursor for Complex Molecular Architectures

The butenolide structure is a key component in many intricate molecular architectures found in nature. Consequently, this compound serves as an essential precursor for the total synthesis and derivatization of these complex molecules. Its utility is particularly evident in the construction of strigolactone analogs and unsymmetrically substituted butenolides, where the furanone ring constitutes a critical pharmacophore or structural element.

Strigolactones (SLs) are a class of plant hormones that regulate plant development and are crucial signaling molecules in interactions with symbiotic fungi and parasitic plants. nih.govnih.gov Natural strigolactones are characterized by a conserved structure consisting of a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide moiety, known as the D-ring. nih.gov Due to the extremely low abundance of SLs in plants, chemical synthesis is essential for their study and application. nih.gov

The synthesis of SL analogs often follows a convergent approach where the ABC-ring system and the D-ring are prepared independently before being coupled. researchgate.net this compound and its derivatives are pivotal starting materials for constructing the D-ring. The bromine atom allows for coupling reactions with the ABC-ring precursor to form the final strigolactone skeleton. The design of simplified SL analogs that retain the essential bioactivity is a major focus of research, with compounds like GR24 being prominent examples. nih.govnih.gov

| Strigolactone Analog | Precursor Component | Key Synthetic Strategy | Reference |

| GR24 | D-ring precursor derived from furanone | Coupling of a prepared D-ring with an ABC-ring system. | nih.gov, nih.gov |

| Isotope-Labeled SLs | Isotopically labeled D-ring analogues | Synthesis of labeled D-rings followed by coupling to the ABC scaffold. | researchgate.net |

| 5-(thio)phenol-3-methylfuran-2(5H)-one mimics | 5-chloro-3-methylfuran-2(5H)-one | Substitution reaction with phenolics and benzenethiols. | sciety.org |

The synthesis of butenolides with different substituents at various positions on the ring is a significant area of organic chemistry. This compound is an ideal precursor for creating unsymmetrically substituted butenolides due to its distinct functionalization. The methyl group at the C-5 position provides one substitution, while the bromine atom at the C-3 position serves as a reactive site for introducing a second, different group.

Various methods can be employed to achieve this transformation. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to form a new carbon-carbon bond at the C-3 position by reacting the bromo-butenolide with a boronic acid. organic-chemistry.org This approach has been successfully applied to similar 4-tosyl-2(5H)-furanones. organic-chemistry.org Another powerful method is the lithium-bromine exchange, which generates a highly reactive organolithium intermediate. This intermediate can then be treated with a wide range of carbon or heteroatom electrophiles to install diverse functional groups at the C-3 position, yielding α-substituted butenolides. organic-chemistry.org

Role as an Intermediate in the Synthesis of Agrochemicals

The butenolide scaffold is present in numerous natural and synthetic compounds with herbicidal and plant growth-regulating properties. This compound serves as an intermediate in the development of new agrochemicals.

One application lies in the synthesis of compounds designed as inhibitors of photosynthetic electron transport, a proven mechanism for herbicides. For example, a series of 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-one lactones, which share the core furanone structure, were synthesized and shown to inhibit electron flow in spinach chloroplasts, demonstrating their potential as herbicides. nih.gov

Furthermore, the role of this compound in synthesizing strigolactone analogs has direct agrochemical relevance. Strigolactones are known to stimulate the germination of parasitic weeds, and synthetic analogs can be used to induce "suicidal germination" before the host crop is planted. nih.govnih.gov Conversely, they also play a role in regulating plant architecture and promoting symbiosis with mycorrhizal fungi, making them valuable as plant growth regulators. nih.govnih.gov

Utility in the Preparation of Pharmaceutical Intermediates

The furanone ring is a key structural feature in many biologically active compounds, and derivatives of this compound are valuable intermediates in the synthesis of potential pharmaceuticals. The ability to functionalize the butenolide ring allows for the creation of libraries of compounds for drug discovery.

A notable example is the synthesis of 4-amino-2(5H)-furanones, which have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The synthesis of these potent compounds can be achieved from precursors like 3,4-dibromo-5-methoxyfuran-2(5H)-one via a tandem Michael addition-elimination reaction with an appropriate amine. researchgate.net The 3-bromo-butenolide scaffold provides a direct route to introduce nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals, at a key position on the heterocyclic ring. This makes this compound a strategic starting material for developing new antibacterial agents and other pharmaceutical intermediates.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Methylfuran 2 5h One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for characterizing the primary structure or "backbone" of 3-Bromo-5-methylfuran-2(5H)-one.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The methyl (CH₃) group protons would likely appear as a doublet in the upfield region. The proton at the C5 position (methine proton) would appear as a quartet, split by the adjacent methyl protons. The vinyl proton at the C4 position is expected to be a singlet, as it has no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include the carbonyl carbon (C=O) of the lactone ring, which would appear significantly downfield. The two sp² hybridized carbons of the double bond (C3 and C4) would have characteristic shifts, with the bromine-substituted C3 appearing at a different chemical shift than C4. The sp³ hybridized C5 and the methyl carbon would resonate in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | ¹³C Chemical Shift (ppm, Predicted) |

| C1 (Methyl) | ~1.5 | Doublet (d) | ~20 |

| C2 (Carbonyl) | - | - | ~170 |

| C3 | - | - | ~115 |

| C4 (Vinyl) | ~7.5 | Singlet (s) | ~145 |

| C5 (Methine) | ~5.0 | Quartet (q) | ~80 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a clear cross-peak between the C5-methine proton and the C1-methyl protons, confirming their direct connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This technique would definitively assign the proton signals to their respective carbon atoms, for instance, linking the quartet signal at ~5.0 ppm to the carbon signal at ~80 ppm (C5). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are connected by bonds. NOESY is particularly useful for determining stereochemistry, though in this specific molecule with a single chiral center at C5, its application would be more relevant for confirming through-space proximity between, for example, the C5 proton and the vinyl proton on the ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group in the five-membered lactone ring, typically around 1750-1780 cm⁻¹. Other expected signals include C=C stretching for the double bond within the ring (around 1650 cm⁻¹) and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond, being more polarizable, often gives a strong Raman signal. The C-Br bond would also exhibit a characteristic low-frequency vibration.

Interactive Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | IR | 1750 - 1780 | Strong |

| C=C (Alkene) | IR / Raman | 1640 - 1680 | Medium-Strong |

| C-O (Ester) | IR | 1000 - 1300 | Strong |

| C-Br | IR / Raman | 500 - 600 | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysischemguide.co.uk

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₅H₅BrO₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (m/z). uni.lu

Electron impact ionization would cause the molecular ion to fragment. chemguide.co.ukyoutube.com Common fragmentation pathways for furanones and halogenated compounds include the loss of the bromine atom ([M-Br]⁺), loss of a methyl radical ([M-CH₃]⁺), or loss of carbon monoxide ([M-CO]⁺) from the lactone ring. imreblank.ched.ac.uk Analyzing these fragments helps to confirm the proposed structure. youtube.com

Interactive Table: Predicted Mass Spectrometry Data

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | C₅H₅BrO₂⁺ | 175.9 / 177.9 | Molecular ion peak showing 1:1 bromine isotope pattern |

| [M+H]⁺ | C₅H₆BrO₂⁺ | 176.9 / 178.9 | Protonated molecule (common in ESI) uni.lu |

| [M-Br]⁺ | C₅H₅O₂⁺ | 97.0 | Loss of bromine atom |

| [M-CO]⁺ | C₄H₅BrO⁺ | 147.9 / 149.9 | Loss of carbon monoxide |

| [M-CH₃]⁺ | C₄H₂BrO₂⁺ | 160.9 / 162.9 | Loss of a methyl radical |

Application of Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing complex mixtures or purifying compounds for analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the likely volatility of this compound, GC-MS would be an ideal technique. imreblank.ch Gas chromatography would separate the compound from any impurities, and the mass spectrometer would provide immediate mass data and fragmentation patterns for identification.

LC-NMR (Liquid Chromatography-NMR): For less volatile derivatives or for analyzing reaction mixtures in the liquid phase, LC-NMR is invaluable. srce.hr This technique allows for the separation of components by HPLC, followed by the direct acquisition of NMR spectra for each isolated peak, enabling the unambiguous identification of products and impurities without the need for traditional isolation. srce.hr

X-Ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure. nih.govmdpi.com

The process involves exposing the crystal to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis yields precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. nih.govnih.gov It would confirm the planarity of the furanone ring, the positions of the bromo and methyl substituents, and reveal how the molecules pack together in the solid state. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Methylfuran 2 5h One

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations are foundational to modern chemical research, allowing for the in-silico determination of a molecule's electronic structure and properties. bham.ac.uk For a molecule such as 3-Bromo-5-methylfuran-2(5H)-one, methods like DFT, particularly with hybrid functionals like B3LYP, or ab initio methods like Hartree-Fock (HF), are employed to solve the Schrödinger equation approximately. collectionscanada.gc.cacore.ac.uk These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net

A primary step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, the optimization would likely reveal a nearly planar furanone ring, with the substituents (bromo, methyl, and carbonyl oxygen) positioned in the plane. The analysis provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: This table presents hypothetical but chemically reasonable values based on known structural chemistry, as specific experimental or calculated data for this molecule is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Lengths | C=O | ~1.21 Å | Typical double bond length for a lactone carbonyl. |

| C=C | ~1.34 Å | Alkene double bond within the furanone ring. | |

| C-O (ester) | ~1.36 Å | Single bond between carbonyl carbon and ring oxygen. | |

| C-Br | ~1.88 Å | Covalent bond between a vinylic carbon and bromine. | |

| C-CH₃ | ~1.51 Å | Single bond between the ring and the methyl group. | |

| Bond Angles | O=C-C | ~128° | Angle within the lactone functional group. |

| C-C-Br | ~125° | Angle influenced by the bulky bromine atom. | |

| C-O-C | ~109° | Angle of the ether linkage within the five-membered ring. |

Following geometry optimization, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending, or twisting of bonds). These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to their underlying vibrational modes. core.ac.uk

For this compound, key predicted vibrations would include a strong stretching frequency for the C=O bond, characteristic stretches for the C=C bond, and vibrations associated with the C-Br bond at lower wavenumbers. core.ac.uk

Table 2: Predicted Principal Vibrational Frequencies for this compound Note: This table presents predicted frequency ranges based on characteristic group frequencies. Specific calculated values would be obtained from a DFT frequency analysis.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3000-2920 | C-H stretch (methyl group) | Medium |

| ~1770 | C=O stretch (lactone) | Strong |

| ~1650 | C=C stretch (ring) | Medium-Strong |

| ~1450 | C-H bend (methyl group) | Medium |

| ~1200 | C-O stretch (ester) | Strong |

| ~650 | C-Br stretch | Medium |

Electronic Structure and Reactivity Descriptors

Beyond structure and spectra, computational chemistry provides a suite of descriptors that explain a molecule's electronic behavior and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions.

In this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and the lone pairs of the ring oxygen. The LUMO would likely be the π* antibonding orbital of the carbonyl group, making the carbonyl carbon an electrophilic site. The electron-withdrawing bromine atom would be expected to lower the energy of both orbitals and potentially reduce the HOMO-LUMO gap compared to its non-brominated counterpart.

Table 3: Predicted Frontier Molecular Orbital Properties Note: The energy values are illustrative, based on trends observed in similar furanone compounds.

| Parameter | Predicted Energy (eV) | Description |

| E(HOMO) | ~ -7.10 | Energy of the highest occupied molecular orbital. |

| E(LUMO) | ~ -1.35 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ~ 5.75 | E(LUMO) - E(HOMO); indicates chemical stability. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms of the methyl group and the region opposite the C-Br bond would exhibit positive potential. This mapping visually confirms the reactive sites predicted by other methods.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into localized, chemically intuitive bonding orbitals, lone pairs, and anti-bonding orbitals. This method is particularly useful for quantifying delocalization effects, such as hyperconjugation. Hyperconjugation involves the interaction of a filled donor orbital (like a C-H sigma bond) with an empty acceptor orbital (like a π* anti-bond). The strength of these interactions is measured by the second-order perturbation energy, E(2).

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a cornerstone of understanding the three-dimensional structure of a molecule and its influence on physical properties and reactivity. For this compound, the furanone ring, with its sp3-hybridized C5 carbon, introduces a degree of flexibility. The substituents—a bromine atom at C3 and a methyl group at C5—further influence the conformational landscape.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to map the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By identifying the minima on this surface, the most stable conformers can be determined. For this compound, the primary conformational flexibility arises from the puckering of the furanone ring and the orientation of the methyl group.

The furanone ring can adopt various conformations, with the "envelope" and "twist" forms being the most common low-energy structures. In the envelope conformation, one atom is out of the plane of the other four. For this compound, the C5 carbon, bonded to the methyl group, is a likely candidate for the out-of-plane atom. The orientation of the methyl group relative to the ring (axial vs. equatorial-like) will give rise to distinct conformers with different energies.

The relative energies of these conformers are determined by a combination of steric and electronic effects. The bulky bromine atom at the C3 position and the methyl group at the C5 position can lead to steric hindrance, disfavoring certain conformations. Electronically, the electron-withdrawing bromine atom and the carbonyl group influence the charge distribution across the ring, affecting the stability of different geometries.

A potential energy surface scan, performed by systematically varying key dihedral angles (e.g., those defining the ring pucker and methyl group orientation) and calculating the energy at each point, can reveal the energy barriers between different conformers. These barriers, or transition states, provide insight into the dynamics of conformational interconversion. For instance, studies on similar heterocyclic systems, such as 5-bromo-5-nitro-1,3-dioxane, have successfully identified multiple minima and the transition states connecting them using quantum chemical methods. researchgate.net

Table 1: Illustrative Conformational Analysis Data for a Substituted Furanone Ring

| Conformer | Dihedral Angle (H-C5-C4-C3) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C5-out) - Me (axial) | 15° | 0.5 | 35 |

| Envelope (C5-out) - Me (equatorial) | -15° | 0.0 | 65 |

| Twist | 30° | 2.5 | <1 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted five-membered rings. Specific values for this compound would require dedicated quantum chemical calculations.

Mechanistic Modeling of Chemical Transformations and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and any intermediates and transition states, a detailed understanding of the reaction pathway can be achieved. This is particularly valuable for reactions where experimental detection of transient species is challenging.

One important class of reactions for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. The mechanism can be modeled to determine whether it proceeds through an SN1, SN2, or an addition-elimination pathway. The furanone ring itself can also be a site of reactivity. For example, Michael addition to the α,β-unsaturated carbonyl system is a plausible transformation.

The process of mechanistic modeling involves locating the transition state (TS) for a given reaction. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy of the TS relative to the reactants gives the activation energy, a key determinant of the reaction rate. Computational methods can also be used to perform intrinsic reaction coordinate (IRC) calculations, which trace the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

For instance, the atmospheric degradation of related compounds like 3-methylfuran (B129892) has been studied computationally, revealing mechanisms involving radical addition to the furan (B31954) ring and subsequent rearrangement to form furanone derivatives. researchgate.net These studies provide a framework for modeling similar reactions of this compound. The presence of the bromine atom can significantly influence the regioselectivity and stereoselectivity of such reactions.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Type | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

| SN2' at C5 | OH⁻ | DFT (B3LYP/6-31G*) | 15.2 |

| Michael Addition at C4 | NH₃ | MP2/aug-cc-pVDZ | 12.8 |

| Radical Bromination at C4 | Br• | CCSD(T)/cc-pVTZ | 8.5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from mechanistic modeling. Actual values would be the result of specific computational investigations.

Theoretical Docking and Pharmacophore Modeling for Biological Interactions

Given that many furanone derivatives exhibit biological activity, theoretical docking and pharmacophore modeling are crucial for understanding how this compound might interact with biological targets such as enzymes or receptors.

Theoretical Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. Docking studies can help identify potential biological targets for this compound and provide a structural basis for its activity. The bromine atom, capable of forming halogen bonds, and the carbonyl oxygen, a hydrogen bond acceptor, are key features that would be considered in docking simulations.

Pharmacophore Modeling focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can be generated based on a set of active molecules or from the ligand-binding site of a known receptor. For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a halogen bond donor (the bromine atom), and a hydrophobic feature (the methyl group). This model can then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features and thus potential similar biological activity.

Studies on other halogenated compounds have successfully used these methods to predict binding affinities and modes of action. nih.govresearchgate.net For example, docking studies on α,β-unsaturated carbonyl compounds have been used to determine their interactions with bacterial enzymes. nih.gov

Table 3: Illustrative Pharmacophore Model for a Furanone-Based Ligand

| Pharmacophore Feature | Location (Relative to Furanone Ring) | Type |

| 1 | Carbonyl Oxygen | Hydrogen Bond Acceptor |

| 2 | Bromine Atom | Halogen Bond Donor / Hydrophobic |

| 3 | Methyl Group | Hydrophobic |

| 4 | Furanone Ring Centroid | Aromatic/Hydrophobic |

Note: This table is a generalized representation of a pharmacophore model for a molecule like this compound.

Mechanistic Biological Activity Profiling of 3 Bromo 5 Methylfuran 2 5h One

Antimicrobial Action and Biofilm Modulation

The furanone scaffold, particularly when halogenated, is a well-established platform for the development of potent modulators of bacterial behavior. These compounds exhibit a range of activities from direct growth inhibition to more subtle interference with bacterial communication and survival strategies.

Inhibition of Bacterial Growth Mechanisms (e.g., Staphylococcus aureus, Bacillus subtilis)

Certain brominated furanones demonstrate direct antimicrobial activity against Gram-positive bacteria. While some furanones are designed to be non-microbicidal to avoid exerting selective pressure for resistance, others exhibit clear growth-inhibitory and bactericidal effects.

For instance, a study on the furanone derivative F105, which contains a chlorinated 2(5H)-furanone core, revealed highly specific and potent activity against Gram-positive bacteria. mdpi.com This compound was shown to repress the growth of Staphylococcus aureus and Bacillus subtilis at concentrations between 8–16 μg/mL and was bactericidal at 32 μg/mL. mdpi.com In contrast, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa remained unaffected even at much higher concentrations. mdpi.com The proposed mechanism for this selective toxicity involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to subsequent damage of essential intracellular proteins. mdpi.com Another small molecule, D66, was also found to inhibit the growth of multiple staphylococcal strains and Bacillus subtilis. sigmaaldrich.com Its mechanism involves disrupting the bacterial cell membrane's fluidity and dissipating its voltage without causing rapid cell lysis. sigmaaldrich.com

Table 1: Antibacterial Activity of Furanone Derivative F105 against Gram-Positive Bacteria

| Bacterial Species | Growth Repression Concentration (μg/mL) | Bactericidal Concentration (99.9% kill) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8–16 | 32 |

| Staphylococcus epidermidis | 8–16 | 32 |

| Bacillus subtilis | 8–16 | 32 |

| Bacillus cereus | 8–16 | 32 |

Data sourced from studies on the chlorinated 2(5H)-furanone derivative F105. mdpi.com

Interference with Bacterial Quorum Sensing (QS) Systems

A primary mechanism through which brominated furanones modulate bacterial behavior is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective actions like virulence factor production and biofilm formation. The compound BF8 is a potent inhibitor of QS systems. vliz.bemdpi.com

Reversion of Antibiotic Tolerance in Persister Cells (e.g., Pseudomonas aeruginosa, Escherichia coli)

One of the most significant challenges in treating chronic infections is the presence of persister cells—dormant, non-growing variants of bacteria that exhibit high tolerance to antibiotics. BF8 has been shown to effectively restore antibiotic susceptibility in these persister cells. vliz.benih.govnih.gov

In studies involving Pseudomonas aeruginosa PAO1, BF8 was able to revert the antibiotic tolerance of persister cells at concentrations that were not inhibitory to bacterial growth. vliz.bemdpi.com This effect was observed for both planktonic and biofilm-associated persister cells. vliz.benih.govnih.gov For example, treating P. aeruginosa persisters with non-cidal concentrations of BF8 rendered them sensitive to antibiotics like ciprofloxacin (B1669076), tobramycin (B1681333), and carbenicillin. vliz.benih.gov A similar effect was documented in Escherichia coli, where BF8 reduced the formation of persisters during growth and reverted the antibiotic tolerance of isolated persister cells. Interestingly, while BF8 is a known QS inhibitor, its activity against persister cells appears to occur through a different, QS-independent mechanism, suggesting it has multiple cellular targets. vliz.benih.gov

Table 2: Effect of BF8 on Reverting Antibiotic Tolerance in P. aeruginosa PAO1 Persister Cells

| BF8 Concentration (µg/mL) | Effect on Persister Cell Viability | % of Persister Cells Resensitized to Ciprofloxacin |

|---|---|---|

| 0.5 | No significant effect | 74.1% |

| 2.0 | No significant effect | 89.8% |

Data represents the increased susceptibility of persister cells to the antibiotic ciprofloxacin after treatment with BF8, compared to an untreated control. vliz.bemdpi.com

Synergistic Effects with Established Antibiotics

By weakening bacterial defenses and resensitizing tolerant populations, brominated furanones can act synergistically with conventional antibiotics. The ability of BF8 to make persister cells susceptible to killing by antibiotics is a clear example of this synergy. nih.gov Pre-treatment with certain furanones has been shown to render bacterial biofilms more susceptible to antibiotic treatment. vliz.be For instance, after being treated with BF8, P. aeruginosa persister cells that were once tolerant to high concentrations of tobramycin or ciprofloxacin became vulnerable and were effectively killed by the antibiotics. vliz.benih.gov This synergistic relationship holds promise for enhancing the efficacy of existing antibiotic arsenals and combating chronic, recalcitrant infections.

Anti-proliferative Effects on Cellular Systems

Beyond their antibacterial properties, some furanone derivatives have been investigated for their anti-proliferative effects against eukaryotic cells, particularly cancer cell lines.

Disruption of Biological Pathways Related to Cell Proliferation

Various furanone-containing compounds have demonstrated the ability to inhibit the proliferation of human cancer cells. For example, derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (mucobromic acid) showed potent anti-proliferative activity against a panel of human cancer cell lines, with colon cancer cells being particularly sensitive. mdpi.com

The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death). One study on a silylated furanone derivative, 3b , found that its anti-proliferative action in HCT-116 colon cancer cells was due to the activation of caspase-3 and the downregulation of survivin, an anti-apoptotic protein. mdpi.com This led to a concentration-dependent increase in the sub-G1 cell population, a hallmark of apoptosis. mdpi.com Similarly, furanoacridones isolated from Ruta graveolens were found to induce apoptosis in breast cancer cells by activating the intrinsic caspase-9 pathway. nih.gov While many studies focus on anti-cancer potential, the cytotoxicity of antibacterial furanones against mammalian cells is also a critical consideration. The compound BF8, for example, exhibited a strong cytotoxic effect against human neuroblastoma SK-N-SH cells in one study. nih.gov This highlights that while some furanones are being explored as anti-cancer agents, the broader cytotoxic profile of any given derivative must be carefully evaluated.

Induced Cytotoxic Effects on Specific Cell Lines

The cytotoxic potential of 3-Bromo-5-methylfuran-2(5H)-one has been a subject of scientific inquiry, particularly in the context of its activity as a quorum sensing inhibitor. Halogenated furanones, a class to which this compound belongs, are known to exhibit biological activity. Studies have demonstrated that this compound can interfere with bacterial communication systems, a mechanism that is also being explored for its potential in affecting mammalian cells.

Research has indicated that brominated furanones can induce cytotoxic effects. For instance, studies on related compounds have shown that they can trigger apoptosis in mammalian cell lines. This process is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase pathways. While specific data on the cytotoxic effects of this compound on a wide range of cell lines with corresponding IC₅₀ values are not extensively documented in publicly available literature, the foundational research on brominated furanones suggests a potential for such activity.

Table 1: Summary of Research on Cytotoxic Effects

| Research Focus | Key Findings |

| Quorum Sensing Inhibition | This compound has been identified as an effective inhibitor of bacterial quorum sensing. |

| Apoptosis Induction | Related brominated furanones have been shown to induce apoptosis in mammalian cells. |

| Mechanism of Action | The cytotoxic effects of similar compounds are often linked to the production of reactive oxygen species (ROS). |

Phytotoxic Mechanistic Research

The investigation into the phytotoxic effects of this compound is a more nascent field of study. Halogenated compounds are known to have diverse effects on plant life, ranging from growth inhibition to herbicidal activity. The structural features of this furanone derivative suggest that it could interact with various biological processes within plants.

While comprehensive mechanistic studies detailing the specific phytotoxic pathways affected by this compound are limited, the known reactivity of α,β-unsaturated lactones suggests potential modes of action. These could include interference with enzymatic activities crucial for plant growth and development or disruption of cellular signaling pathways. Further research is necessary to fully elucidate its phytotoxic profile and the underlying molecular mechanisms.

Elucidation of Molecular Targets and Biological Pathways

Understanding the molecular interactions of this compound is key to deciphering its biological activity. The electrophilic nature of the molecule, particularly the α,β-unsaturated carbonyl system, makes it a candidate for interacting with various nucleophilic biomolecules.

The chemical structure of this compound facilitates covalent bond formation with biological nucleophiles, a mechanism central to its activity. The Michael addition reaction is a likely pathway through which this compound can form covalent adducts with cysteine residues in proteins. This irreversible binding can lead to the inactivation of key enzymes and regulatory proteins.

For example, its role as a quorum sensing inhibitor is predicated on its ability to covalently modify the LuxS enzyme in bacteria, thereby disrupting the production of autoinducer-2. This targeted interaction highlights the potential for this compound to selectively engage with specific molecular targets.

The downstream consequences of the molecular interactions of this compound include the modulation of critical cellular processes. By forming covalent bonds with key proteins, it can disrupt essential pathways.

While direct evidence for the inhibition of DNA synthesis by this compound is not extensively detailed, the known effects of related compounds provide a basis for this hypothesis. The disruption of cellular redox balance and the inactivation of enzymes involved in nucleotide metabolism are potential mechanisms through which this compound could indirectly inhibit DNA replication and cell proliferation. The ability of brominated furanones to induce oxidative stress can also lead to DNA damage, further impacting DNA synthesis and cell cycle progression.

Future Research Directions and Translational Perspectives for 3 Bromo 5 Methylfuran 2 5h One

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of 3-Bromo-5-methylfuran-2(5H)-one is paramount for its widespread investigation and potential commercialization. While traditional bromination methods exist, future research will likely focus on developing greener and more sustainable synthetic routes.

Current synthetic approaches often rely on reagents like N-bromosuccinimide (NBS) or molecular bromine, which can present environmental and safety challenges. beilstein-journals.org Future methodologies could explore catalytic systems that minimize waste and utilize less hazardous reagents. For instance, the use of solid-supported brominating agents or electrocatalytic bromination could offer more sustainable alternatives. Moreover, flow chemistry approaches could enable safer and more scalable production with precise control over reaction parameters.

A key area of development will be the optimization of reaction conditions to improve yield, reduce reaction times, and minimize the formation of byproducts. This includes exploring alternative solvents, catalysts, and energy sources, such as microwave or ultrasonic irradiation, to enhance reaction efficiency.

Table 1: Comparison of Synthetic Methodologies for Brominated Lactones

| Methodology | Reagents | Advantages | Challenges for Sustainability |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | High regioselectivity in some cases. | Use of halogenated solvents (e.g., CCl4), potentially hazardous reagents. |

| Electrophilic Bromination | Molecular Bromine (Br2) | Readily available reagent. | Handling of corrosive and toxic Br2, formation of HBr byproduct. |

| Two-Phase Bromination | Br2, PBr3, Tetraalkylammonium hydroxide | Milder conditions, potential for one-pot synthesis. beilstein-journals.orgnih.gov | Use of phase-transfer catalysts and halogenated solvents. beilstein-journals.orgnih.gov |

| Enolate-Mediated Bromination | Strong bases (e.g., LDA), Brominating agent | High control over regioselectivity. | Requires cryogenic temperatures, moisture-sensitive reagents, and anhydrous conditions. beilstein-journals.orgnih.gov |

Exploration of Undiscovered Reactivity Patterns for Advanced Building Blocks

The inherent reactivity of this compound positions it as a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the bromine atom and the carbonyl group, combined with the presence of a double bond and a chiral center, offers multiple sites for chemical modification.